N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine
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Overview
Description
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a dimethylamino group and a pyrazine ring. This compound is typically a solid, ranging from white to pale yellow in color, and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine can be achieved through various organic synthesis pathways. One common method involves the reaction of pyrazine and amine compounds. For instance, the synthesis can be carried out using 3-methylpyridin-2-amine and pyrimidine-5-carbaldehyde in the presence of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines with altered substituents .
Scientific Research Applications
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases, thereby modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and are known for their biological activity.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal properties.
Uniqueness
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a pyrazine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-17(2)12-10(4-3-5-15-12)8-16-11-9-13-6-7-14-11/h3-7,9H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUSVYSDZFDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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